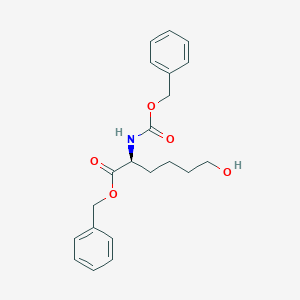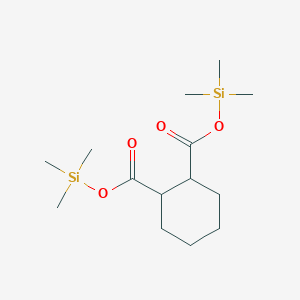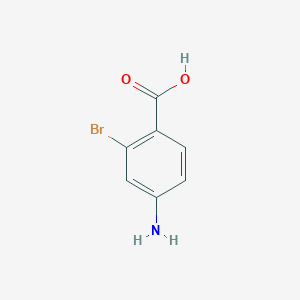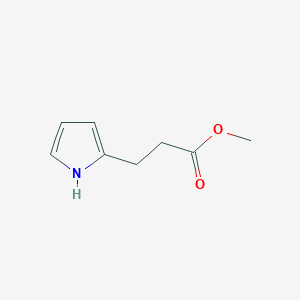
Methyl 3-(1H-pyrrol-2-yl)propanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to Methyl 3-(1H-pyrrol-2-yl)propanoate often involves multi-step chemical processes. For example, 3-(Pyrrole-2′-carboxamido)propanoic acid, a related compound, was synthesized from the reaction of β-alanine methyl ester with 2-trichloroacetylpyrrole followed by saponification and acidation with an 85.4% yield. The synthesis processes are crucial for the preparation of these compounds for further studies (Zeng, 2005).
Molecular Structure Analysis
The molecular structure of these compounds is often determined using X-ray diffraction methods. For instance, the crystal structure of 3-(pyrrole-2?-carboxamido)propanoic acid was determined, revealing important details about its molecular geometry and the arrangement of atoms within the crystal lattice (Zeng, 2005).
Applications De Recherche Scientifique
Organic Chemistry
“Methyl 3-(1H-pyrrol-2-yl)propanoate” is a heterocyclic building block . It’s used in the synthesis of other compounds .
Application
This compound is often used in the synthesis of other complex organic compounds. For example, it has been used in the synthesis of "N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine" and "2-(2-methyl-1H-pyrrol-3-yl)-2…" .
Methods of Application
The specific methods of application or experimental procedures can vary depending on the specific synthesis being performed. For example, in one synthesis, a reaction mixture was stirred for 10 minutes, then methyl vinyl ketone was added dropwise within 20 minutes with continued vigorous stirring .
Results or Outcomes
Flame Retardants
3-one derivatives, which can be synthesized from “Methyl 3-(1H-pyrrol-2-yl)propanoate”, are actively used as flame retardants . Flame retardants are materials that inhibit or resist the spread of fire.
Results or Outcomes
Ligands for Metal Complex Nanocatalysts
“Methyl 3-(1H-pyrrol-2-yl)propanoate” can also be used to design ligands for metal complex nanocatalysts .
Results or Outcomes
Organic Synthesis
“Methyl 3-(1H-pyrrol-2-yl)propanoate” is often used as a building block in organic synthesis .
Application
This compound is used to prepare other complex organic compounds. For example, it has been used in the preparation of Cu (II) and Co (II) metal complexes .
Results or Outcomes
Life Sciences
“Methyl 3-(1H-pyrrol-2-yl)propanoate” is also used in various applications in the field of life sciences .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-(1H-pyrrol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)5-4-7-3-2-6-9-7/h2-3,6,9H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXXEGSGUIRAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562819 | |
| Record name | Methyl 3-(1H-pyrrol-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1H-pyrrol-2-yl)propanoate | |
CAS RN |
69917-80-2 | |
| Record name | Methyl 3-(1H-pyrrol-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)
![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)
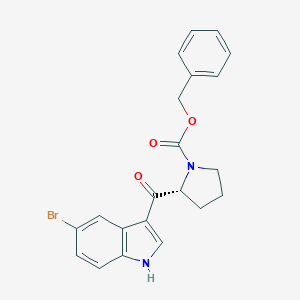
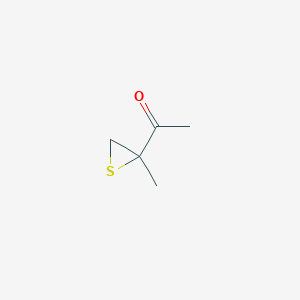
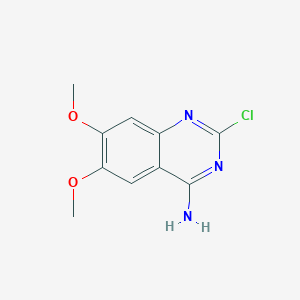
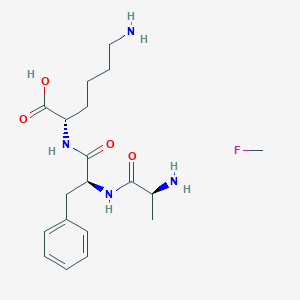
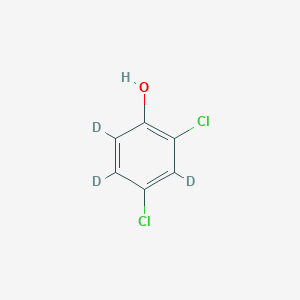
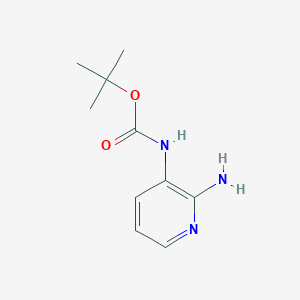
![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)
